Fluoromethanesulfonamide

Description

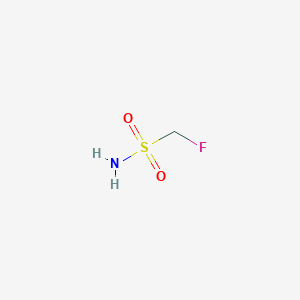

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAGBHAGYXJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619560 | |

| Record name | 1-Fluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-72-3 | |

| Record name | 1-Fluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluoromethanesulfonamide and Its Analogues

Established Preparative Routes to Fluoromethanesulfonamides

Traditional methods for synthesizing fluoromethanesulfonamides are characterized by their directness and reliance on readily available starting materials. These routes form the bedrock of fluoromethanesulfonamide chemistry.

A primary and well-established method for the synthesis of perfluoroalkylsulfonamides is the reaction of perfluoroalkylsulfonyl halides with ammonia (B1221849) (ammonolysis) or primary/secondary amines (aminolysis). researchgate.net20.210.105 This process is a nucleophilic substitution reaction where the halogen atom (typically fluorine or chlorine) on the sulfonyl group is displaced by an amino group (-NH2) or a substituted amino group. allrounder.aishaalaa.com

The reaction is typically conducted by heating the perfluoroalkylsulfonyl halide with an alcoholic solution of ammonia or amine in a sealed tube. shaalaa.com The general scheme involves the breaking of the carbon-halogen bond by the ammonia nucleophile. shaalaa.com While effective, this method can present challenges. One significant limitation is that the primary amine product is often more nucleophilic than ammonia itself, leading to subsequent reactions with the alkyl halide. shaalaa.com This can result in the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, complicating purification. allrounder.aishaalaa.com To favor the formation of the primary amine, a large excess of ammonia is often used. shaalaa.com

The reactivity of the halides follows the general trend for nucleophilic substitution, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. shaalaa.com Another practical challenge is that the starting materials, particularly industrial perfluoroalkanesulfonyl fluorides, can be impure, which may affect the purity of the final product. 20.210.105

Table 1: Examples of Ammonolysis/Aminolysis Reactions

| Sulfonyl Halide Reactant | Amine/Ammonia Reactant | Product Type | Reference |

|---|---|---|---|

| Perfluoroalkylsulfonyl Fluoride (B91410) (RFSO2F) | Ammonia (NH3) | Primary Perfluoroalkylsulfonamide (RFSO2NH2) | researchgate.net |

| Perfluoroalkylsulfonyl Chloride (RFSO2Cl) | Primary Amine (RNH2) | Secondary Perfluoroalkylsulfonamide (RFSO2NHR) | researchgate.net |

| Alkyl Halide (R-X) | Ammonia (NH3) | Mixture of Primary, Secondary, Tertiary Amines and Quaternary Salt | allrounder.ai, shaalaa.com |

Three-component condensation reactions provide a versatile route to complex derivatives of this compound. researchgate.net These reactions typically involve trithis compound (B151150), formaldehyde (B43269) (often in the form of paraformaldehyde), and a third component, usually a difunctional amide. researchgate.netresearchgate.net The structure of the final product is highly dependent on the amide component and the reaction conditions. researchgate.net

For instance, the condensation of trithis compound, paraformaldehyde, and oxamide (B166460) can yield linear products such as N-mono- and N,N'-bis[(trifluoromethylsulfonyl)aminomethyl]oxamide. researchgate.net Under certain conditions, subsequent hydrolysis and cyclization can occur to form N-(4,5-dioxo-1,3-oxazolidin-3-ylmethyl)trithis compound. researchgate.net

When other amides are used, different cyclic structures can be accessed. The reaction with methanesulfonamide (B31651) leads to the formation of a hexahydro-1,3,5-triazine ring system. researchgate.netresearchgate.net In contrast, using malonamide (B141969) as the amide component results in a spirocyclic compound, 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,7-dione, the structure of which has been confirmed by X-ray analysis. researchgate.netresearchgate.net These reactions highlight the utility of condensation chemistry in building molecular complexity from simple, readily available starting materials.

Table 2: Products of Three-Component Condensation Reactions

| Amide Component | Key Product Structure | Reference |

|---|---|---|

| Oxamide | Linear Adducts and Oxazolidinedione Derivatives | researchgate.net |

| Methanesulfonamide | 1-Methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine | researchgate.net, researchgate.net |

| Malonamide | 4,10-Bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,7-dione | researchgate.net, researchgate.net |

| Trifluoroacetamide (via N-Hydroxymethyl derivative) | N-(Trifluoromethyl-sulfonylaminomethyl)trifluoroacetamide | researchgate.net |

The use of functionalized precursors like carboxydithis compound offers a strategic pathway to a variety of novel dithis compound (B1358094) analogues. researchgate.net This key intermediate provides a synthetic handle for introducing the dithis compound moiety into more complex structures, including those with potential biological activity. researchgate.net A notable application of this strategy is the synthesis of (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-dithis compound, an analogue of the carbonic anhydrase inhibitor acetazolamide. researchgate.net

The introduction of two fluorine atoms on the carbon alpha to the sulfonamide group significantly alters the molecule's properties, leading to a decrease in the basicity of the sulfonamide and an increase in its lipophilicity. researchgate.netcas.cn These modifications are often beneficial for improving the binding properties and bioactivity of drug candidates. researchgate.net

An alternative approach to synthesizing α,α-difluorinated sulfonamide derivatives involves the free-radical addition of iododifluoromethanesulfonamides to alkenes and alkynes. cas.cn This method effectively transfers the (sulfonamido)difluoromethyl group to the substrate, providing access to α-alkyl or α-alkenyl α,α-difluorinated sulfonamides, which are otherwise scarce. cas.cn

Table 3: Synthesis via Dithis compound Precursors

| Precursor | Reaction Type | Product Example | Reference |

|---|---|---|---|

| Carboxydithis compound | Amide coupling / Cyclization | (2-Ethanoylamino-1,3,4-thiadiazol-5-yl)-dithis compound | researchgate.net |

| Iododifluoromethanesulfonamides (R2NSO2CF2I) | Free radical addition | α-Alkyl α,α-difluorinated sulfonamides | cas.cn |

Advanced Catalytic and Multicomponent Synthesis of this compound Derivatives

Modern synthetic chemistry has introduced powerful catalytic systems that enable the construction of complex molecules with high efficiency and selectivity. These advanced methods are increasingly being applied to the synthesis of this compound derivatives.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for C-H functionalization. rsc.orgnih.gov This strategy allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. acsgcipr.orgrutgers.edu In the context of this compound chemistry, photoredox catalysis enables the synthesis of novel derivatives through radical-mediated pathways.

One such application is the development of bench-stable, redox-active fluorosulfonamide radical reagents. chemrxiv.org These reagents can be used for the direct fluorosulfonamidation of arenes and heteroarenes, representing a direct C(sp²)-H functionalization. chemrxiv.org Similarly, photoredox-catalyzed approaches have been developed for the three-component assembly of primary aryl sulfonamides. researchgate.net Another innovative method involves the polyfluoroarylation of unactivated alkyl halides, which can bear sulfonamide groups, through a halogen atom transfer (XAT) process initiated by a photocatalyst. nih.gov This reaction provides a metal-free route to couple alkyl chains with polyfluoroarenes. nih.gov These methods are valued for their mild reaction conditions and high tolerance for various functional groups, making them suitable for the late-stage modification of complex molecules. chemrxiv.orgnih.gov

Table 4: Examples of Photoredox-Catalyzed Reactions

| Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|

| Radical Fluorosulfonamidation | Pyridinium-based fluorosulfonamide reagent, (hetero)arenes | Functionalized Sulfamoyl Fluorides | chemrxiv.org |

| Polyfluoroarylation | Alkyl halides with sulfonamide moiety, polyfluoroarenes | Polyfluoroarylated Alkyl Sulfonamides | nih.gov |

| Alkoxyl-fluorosulfonyl difunctionalization | Olefins, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts | β-Alkoxyl Sulfonyl Fluorides | nih.gov |

| Deoxygenative Radical Addition | Alcohols, N-tritylsulfinylamine | Sulfinamides | rsc.org |

Brønsted acids are effective catalysts for a variety of organic transformations, including multi-component reactions that assemble several molecules into a single, often cyclic, product in one step. acs.org These reactions are highly atom-economical and can rapidly generate molecular complexity. A notable example involving sulfonamides is the Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes. acs.orgnih.gov

In this reaction, a styrene (B11656) derivative, a formaldehyde source (such as sym-trioxane or paraformaldehyde), and an ammonia surrogate like a sulfonamide or carbamate (B1207046) are combined in the presence of a strong Brønsted acid catalyst, such as hexafluorophosphoric acid (HPF₆) or trifluoromethanesulfonic acid (TfOH). acs.org The reaction proceeds under mild conditions to afford 1,3-oxazinane (B78680) derivatives in good yields. acs.orgnih.gov These heterocyclic products are valuable building blocks as they can be readily converted into 1,3-amino alcohols, which are important structural motifs in many pharmaceutically relevant molecules. acs.org

Mechanistic studies suggest that the reaction may proceed through the initial formation of a 1,3,5-dioxazinane intermediate from the condensation of formaldehyde and the sulfonamide, which then undergoes a subsequent reaction with the olefin. acs.orguni-koeln.de This strategy benefits from the wide availability of sulfonamides as stable and easy-to-handle ammonia surrogates. uni-koeln.de

Table 5: Brønsted Acid-Catalyzed Oxy-aminomethylation of Styrenes

| Olefin Component | Ammonia Surrogate | Catalyst | Product | Reference |

|---|---|---|---|---|

| Styrene | p-Toluenesulfonamide | HPF6 or TfOH | 1,3-Oxazinane | acs.org |

| Aryl Olefin | Sulfonamide | HPF6 | 1,3-Oxazinane | uni-koeln.de |

| Styrene | Zonisamide | HPF6 | Substituted 1,3-Oxazinane | nih.gov |

| Styrene | (1S)-10-Camphorsulfonamide | HPF6 | Substituted 1,3-Oxazinane | nih.gov |

Free Radical Fluoroalkylation for this compound Moiety Introduction

The introduction of the this compound moiety into organic molecules can be effectively achieved through free-radical fluoroalkylation. A notable method involves the use of iododifluoromethanesulfonamides as precursors to the (sulfonamido)difluoromethyl radical. cas.cn This strategy has proven successful for the fluoroalkylation of terminal alkenes and alkynes. cas.cn

The process is initiated by reagents that can trigger a free-radical atom transfer reaction. Research has demonstrated that both a catalytic amount of sodium dithionite (B78146) (Na2S2O4) and a stoichiometric amount of triethylborane (B153662) (Et3B) with air are effective initiators for this transformation. cas.cn The reaction of iododifluoromethanesulfonamides with terminal alkenes, such as 1-hexene (B165129), proceeds under mild conditions to yield the corresponding fluoroalkylated sulfonamides. cas.cn For instance, using Na2S2O4 as the initiator in a mixture of acetonitrile (B52724) and water at 0°C to room temperature provides the desired product in good yields. cas.cn

The scope of this method extends to various N-substituted iododifluoromethanesulfonamides, including those derived from pyrrolidine (B122466) and piperidine. cas.cn When 1-(difluoroiodomethylsulfonyl)pyrrolidine and 1-(difluoroiodomethylsulfonyl)piperidine were reacted with 1-hexene under similar Na2S2O4-initiated conditions, they furnished the corresponding products in 69% and 63% yields, respectively. cas.cn This demonstrates the utility of free radical pathways for creating C-C bonds and incorporating the valuable this compound functional group. cas.cn

Table 1: Free Radical Fluoroalkylation of 1-Hexene with Iododifluoromethanesulfonamides

| Precursor | Initiator System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Diethyl-1-(difluoroiodomethyl)sulfonamide | Na2S2O4 (catalytic) | N,N-Diethyl-1-(4,4-difluoro-2-iododecyl)sulfonamide | 69 (for related substrate) | cas.cn |

| 1-(Difluoroiodomethylsulfonyl)pyrrolidine | Na2S2O4 (catalytic) | 1-(4,4-Difluoro-2-iododecylsulfonyl)pyrrolidine | 69 | cas.cn |

| 1-(Difluoroiodomethylsulfonyl)piperidine | Na2S2O4 (catalytic) | 1-(4,4-Difluoro-2-iododecylsulfonyl)piperidine | 63 | cas.cn |

| N,N-Diethyl-1-(difluoroiodomethyl)sulfonamide | Et3B/air (stoichiometric) | N,N-Diethyl-1-(4,4-difluoro-2-iododecyl)sulfonamide | 75 (for related substrate) | cas.cn |

Synthesis of Specialized this compound Scaffolds

Preparation of Sulfonamide-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties make them valuable as solvents and catalysts. mdpi.comsigmaaldrich.com The synthesis of ILs containing a sulfonamide or a fluorinated sulfonamide anion typically involves two primary routes: acid-base neutralization or metathesis (anion exchange) reactions. nih.gov

In an acid-base neutralization reaction, a suitable base (like a quaternary ammonium hydroxide) is reacted directly with a sulfonic acid, such as perfluorobutanesulfonic acid, to form the ionic liquid and water. nih.gov The metathesis route is more common and involves a two-step process. First, a cation is prepared, often by the quaternization of an amine or phosphine (B1218219) (e.g., reacting an N-alkylimidazole with an alkyl halide to get an N,N'-dialkylimidazolium halide). jchemlett.com In the second step, the halide anion is exchanged for the desired sulfonamide anion. This is achieved by reacting the halide salt with a metal salt or an acid of the target anion. nih.gov For example, 1-ethyl-3-methylimidazolium (B1214524) bromide can be reacted with sodium triflate to produce 1-ethyl-3-methylimidazolium triflate. google.com

A variety of fluorinated sulfonamide-type anions have been incorporated into ionic liquids. These include perfluorobutanesulfonate (B13733166) (C4F9SO3⁻) and bis(trifluoromethylsulfonyl)amide ((CF3SO2)2N⁻, TFSA). mdpi.comekb.eg The synthesis of phosphonium-based ILs with the perfluorobutanesulfonate anion has been successfully demonstrated, highlighting the versatility of the cation-anion pairing. mdpi.com These methods allow for the creation of specialized ionic liquids where the properties are tuned by the specific structure of the this compound-related anion. mdpi.com

Table 2: Synthesis Strategies for Sulfonamide-Based Ionic Liquids

| Cation Type | Anion Type | Synthetic Method | Example Product | Reference |

|---|---|---|---|---|

| Imidazolium | Triflate (CF3SO3⁻) | Metathesis (Anion Exchange) | 1-Ethyl-3-methylimidazolium triflate | google.com |

| Imidazolium | Bis(trifluoromethylsulfonyl)amide (TFSA) | Metathesis or Neutralization | [EMIm]TFSA | ekb.eg |

| Phosphonium | Perfluorobutanesulfonate (C4F9SO3⁻) | Acid-Base Neutralization | Tetra-alkyl-phosphonium perfluorobutanesulfonate | mdpi.com |

| Pyrrolidinium | Trifluoromethylsulfonate (TfO) | Metathesis or Neutralization | [Py1,4]TfO | ekb.eg |

Stereoselective Syntheses of this compound Derivatives

Achieving stereocontrol in the synthesis of fluorinated compounds is a significant challenge in organic chemistry. For this compound derivatives, particularly those with chiral centers or prostereogenic elements like a gem-difluoro group, several advanced strategies have been developed.

One innovative approach involves the use of a Frustrated Lewis Pair (FLP) to achieve stereoselective C-F bond activation. nih.gov This method allows for the desymmetrization of geminal difluoromethyl groups, which are common in this compound analogues. By using a chiral Lewis base within the FLP system, it is possible to selectively activate one of the two enantiotopic fluorine atoms. This leads to the formation of stereoenriched fluorocarbon fragments that can be used in subsequent nucleophilic substitution reactions, yielding products with high diastereomeric or enantiomeric excess. nih.gov This strategy has been successfully applied to generate a range of stereoenriched fluorocarbons, including drug analogues. nih.gov

Another pathway to stereoselectivity involves the addition of functionalized organometallic reagents to chiral precursors. The diastereoselective addition of organolithium compounds to chiral N-tert-butanesulfinyl aldimines is a well-established method for creating stereogenic centers. mdpi.com While not directly involving a pre-formed this compound, this principle can be applied to substrates that can be later converted to the target structure.

Furthermore, reactions involving difluoro(sulfamoyl)methyl anions represent a potential route for stereoselective synthesis. The anion, generated in situ from a diamide (B1670390) precursor and a base like potassium tert-butoxide, reacts with aldehydes to produce β-hydroxy sulfonamides. acs.org By employing chiral catalysts or auxiliaries, this type of aldol (B89426) addition could be rendered stereoselective, providing controlled access to diastereomeric or enantiomeric products.

Table 3: Methods for Stereoselective Synthesis of this compound Derivatives

| Method | Key Reagent/System | Type of Stereocontrol | Product Class | Reference |

|---|---|---|---|---|

| C-F Bond Activation | Frustrated Lewis Pair (FLP) with chiral base | Diastereoselective / Enantioselective | Stereoenriched fluorocarbons | nih.gov |

| Aldol-type Addition | Difluoro(sulfamoyl)methyl anion + Aldehyde | Potentially Diastereoselective / Enantioselective | β-Hydroxy sulfonamides | acs.org |

| Nucleophilic Addition | Organolithium + Chiral N-tert-butanesulfinyl imine | Diastereoselective | Chiral amino ketone derivatives | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Fluoromethanesulfonamide Systems

Fundamental Reactivity of the Fluoromethanesulfonamide Functional Group

The acidity of the N-H proton in fluoromethanesulfonamides is a key characteristic of this functional group, significantly influenced by the strong electron-withdrawing nature of the fluorinated methanesulfonyl group. This inductive effect delocalizes the negative charge on the nitrogen atom upon deprotonation, resulting in a more stable conjugate base and, consequently, a lower pKa value compared to non-fluorinated analogues.

Research into the acidity of a series of N-phenyl-substituted fluoromethanesulfonamides has demonstrated a linear increase in acidity with the number of fluorine atoms. This trend is quantifiable, with each fluorine atom contributing to a decrease in the pKa. The pKa values for several fluoromethanesulfonamides have been determined, illustrating the impact of fluorination on acidity. For instance, trithis compound (B151150) (TfNH2) is noted as one of the strongest NH-acids, with a pKa in water of 6.33.

The following table presents the pKa values for a selection of fluorinated and non-fluorinated sulfonamides, highlighting the effect of fluorine substitution on the acidity of the N-H bond.

| Compound | Number of Fluorine Atoms | pKa in Water |

|---|---|---|

| Methanesulfonamide (B31651) | 0 | 10.7 |

| This compound | 1 | - |

| Dithis compound (B1358094) | 2 | - |

| Trithis compound | 3 | 6.33 |

The basicity of the nitrogen atom in fluoromethanesulfonamides is correspondingly weak due to the delocalization of its lone pair of electrons by the strongly electron-withdrawing sulfonyl group. Protonation of the nitrogen is therefore unfavorable. The oxygen atoms of the sulfonyl group also exhibit weak basicity.

The reactivity of fluoromethanesulfonamides can be characterized by both nucleophilic and electrophilic behavior, centered around the nitrogen and sulfur atoms, respectively.

Nucleophilic Reactivity: The nitrogen atom of a deprotonated this compound is a potent nucleophile. The resulting anion can participate in a variety of bond-forming reactions, most notably N-alkylation and N-acylation.

N-Alkylation: In the presence of a suitable base, fluoromethanesulfonamides can be N-alkylated by reacting with alkyl halides. The reaction proceeds via an SN2 mechanism, where the sulfonamide anion attacks the electrophilic carbon of the alkyl halide. The use of phase-transfer catalysts can facilitate this reaction, particularly for less reactive alkylating agents.

N-Acylation: Similarly, N-acylation can be achieved by treating the this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base. This reaction is crucial for the synthesis of a wide range of functionalized sulfonamides.

Electrophilic Reactivity: The sulfur atom in the this compound functional group is electron-deficient due to the attachment of two highly electronegative oxygen atoms and the fluorinated alkyl group. This renders the sulfur atom susceptible to attack by strong nucleophiles. While less common than reactions involving the nucleophilic nitrogen, this electrophilicity is an important aspect of the compound's reactivity profile. Reactions at the sulfur center can lead to the cleavage of the S-N or S-C bond, although these transformations generally require harsh conditions or highly reactive nucleophiles.

Hydrogen bonding plays a crucial role in the solid-state structure and intermolecular interactions of fluoromethanesulfonamides. The N-H proton is a strong hydrogen bond donor, while the sulfonyl oxygens and the nitrogen atom can act as hydrogen bond acceptors.

In the crystalline state, fluoromethanesulfonamides often form dimers or extended networks through N-H···O=S hydrogen bonds. These interactions are a dominant feature in the crystal packing of sulfonamides in general. The presence of the highly electronegative fluorine atoms can also lead to weaker C-H···F and C-H···O interactions, which further influence the crystal architecture. The specific patterns of hydrogen bonding can vary depending on the steric and electronic properties of the substituents on the nitrogen and the fluorinated methyl group.

Elucidation of Reaction Mechanisms Involving this compound

While ionic reactions are more common for sulfonamides, the involvement of radical intermediates in the chemistry of fluoromethanesulfonamides is plausible under specific conditions, such as photolysis or in the presence of radical initiators. The relatively weak N-S bond in sulfonamides can undergo homolytic cleavage to generate a sulfonyl radical and an amino radical.

Radical Generation: Homolytic cleavage of the N-S bond in a this compound would yield a fluoromethanesulfonyl radical (FCH2SO2•) and an amino radical (•NR2). This process typically requires energy input in the form of heat or light.

Propagation Steps: Once formed, these radical intermediates can participate in chain reactions. For example, a fluoromethanesulfonyl radical could abstract a hydrogen atom from a suitable donor to form fluoromethanesulfinic acid and a new radical. Alternatively, it could add to an unsaturated system, such as an alkene or alkyne, to form a new carbon-centered radical. This new radical could then propagate the chain by reacting with another molecule.

A hypothetical radical chain reaction involving a this compound could proceed as follows:

Initiation: Homolytic cleavage of a radical initiator to form initial radicals.

Propagation Step 1: The initiator radical abstracts the hydrogen from the N-H bond of the this compound to generate a nitrogen-centered radical.

Propagation Step 2: The nitrogen-centered radical can then undergo further reactions, such as addition to a double bond or fragmentation, to generate other radical species that continue the chain.

The majority of reactions involving fluoromethanesulfonamides proceed through polar mechanisms, characterized by the movement of electron pairs and the formation of ionic intermediates. Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating these reaction pathways and analyzing the structures and energies of transition states.

N-Alkylation Mechanism: As mentioned previously, the N-alkylation of fluoromethanesulfonamides is a classic example of a polar reaction. The mechanism involves two main steps:

Deprotonation: A base removes the acidic proton from the nitrogen atom to form a highly nucleophilic sulfonamide anion.

Nucleophilic Attack: The sulfonamide anion attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, leading to the formation of the N-alkylated product and a halide ion.

Influence of Fluorine Substitution on Reaction Pathways of Sulfonamides

The substitution of other halogens with fluorine in sulfonyl halides significantly alters the chemical reactivity of the sulfur center, impacting the subsequent reaction pathways for forming sulfonamides. Sulfonyl fluorides, the fluorine-containing counterparts to the more common sulfonyl chlorides, exhibit markedly different behavior primarily due to the high electronegativity of the fluorine atom. This substitution renders the sulfonyl fluoride (B91410) group more stable and less reactive.

The primary influence of the fluorine atom is the strengthening of the sulfur-halogen bond. The S-F bond is considerably stronger than the S-Cl bond, which means that nucleophilic displacement of the fluoride is more difficult to achieve. Consequently, methods used for synthesizing sulfonamides from sulfonyl chlorides are often ineffective for sulfonyl fluorides, which may require more forcing conditions such as high temperatures, strong bases, or an excess of the amine component.

Research has shown that the reduced reactivity of sulfonyl fluorides can be overcome through activation with Lewis acids. A Lewis acid can coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by an amine. For example, the use of calcium triflimide [Ca(NTf₂)₂] has been demonstrated as an effective mediator for the activation of a wide array of sulfonyl fluorides, enabling their conversion to sulfonamides under milder conditions. This method is notable for its broad applicability to various electronically and sterically diverse sulfonyl fluorides and amines. In the absence of such a Lewis acid catalyst, the reaction between an electron-deficient sulfonyl fluoride (like 4-cyanobenzenesulfonyl fluoride) and a less nucleophilic amine (like aniline) shows no product formation, whereas the reaction is nearly complete within an hour in its presence.

The choice of solvent also plays a critical role in these reactions. Sterically hindered alcohols, such as tert-amyl alcohol, have been found to provide higher conversion rates to the sulfonamide product. In contrast, polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can significantly reduce the reaction conversion.

Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

| Sulfonyl Halide Type | Typical Reactivity | Common Reaction Conditions | Lewis Acid Requirement |

|---|---|---|---|

| Sulfonyl Chloride (R-SO₂Cl) | High | Standard amine coupling, often with a non-nucleophilic base (e.g., pyridine, triethylamine) at or below room temperature. | Generally not required. |

| Sulfonyl Fluoride (R-SO₂F) | Low | Requires elevated temperatures, excess amine, or activation. | Often necessary for efficient conversion, especially with less reactive amines (e.g., Ca(NTf₂)₂). |

Photodecomposition Mechanisms of N-Hydroxysulfonamides and Related Fluorinated Analogs

The photodecomposition of N-hydroxysulfonamides and their fluorinated analogs involves several competing mechanistic pathways, which are often studied in the context of developing photoactivated molecules, or "photocages," for the controlled release of bioactive species like nitroxyl (B88944) (HNO). Upon irradiation with light, these compounds can undergo cleavage at different bonds, leading to a variety of photoproducts.

Investigations into photocaged N-hydroxysulfonamides have identified three primary photodecomposition pathways:

Concerted C-O/N-S Bond Cleavage: This is often the desired pathway for HNO-releasing compounds. It involves the simultaneous cleavage of the carbon-oxygen bond of the photocage and the nitrogen-sulfur bond of the N-hydroxysulfonamide moiety. This process directly yields HNO, a sulfinate (RSO₂⁻), and the remnant of the photolabile protecting group. Deprotonation of the N-H proton is often a prerequisite for this pathway to occur. mdpi.com

C-O Bond Cleavage: In this pathway, only the bond between the photocage and the oxygen atom of the N-hydroxysulfonamide is broken. This results in the formation of the parent N-hydroxysulfonamide (RSO₂NHOH) and the corresponding carbocation intermediate from the photocage. mdpi.comacs.org

O-N Bond Cleavage: This alternative pathway involves the cleavage of the oxygen-nitrogen bond, which releases a sulfonamide (RSO₂NH₂) and an aldehyde derived from the photocage. mdpi.comacs.org This is generally considered an undesired side reaction in the context of HNO release.

The substitution of fluorine onto the sulfonyl group, as in trithis compound (CF₃SO₂NHOH) derivatives, has a significant impact on the distribution of photoproducts. Studies on coumarin-caged N-hydroxysulfonamides have shown that the trithis compound system strongly favors the concerted C-O/N-S bond cleavage pathway. mdpi.comnih.gov Upon irradiation, this system yielded up to 97% sulfinate (CF₃SO₂⁻), which serves as a diagnostic marker for the release of HNO. mdpi.comnih.gov This suggests that the highly electron-withdrawing nature of the trifluoromethyl group facilitates the desired fragmentation pathway.

The reaction is also sensitive to pH. For the trithis compound derivative, the formation of sulfinate (and thus HNO) is efficient at pH levels of 5.0, 7.0, and 10.0. However, under highly acidic conditions (e.g., pH 2.1), the mechanism shifts dramatically, with O-N bond cleavage becoming the dominant pathway, yielding almost exclusively trithis compound (CF₃SO₂NH₂). mdpi.com The stability of the aliphatic CF₃ group itself is high under photolytic conditions, with mineralization to fluoride not being a primary degradation route in these systems. nih.gov

Table 2: Photodecomposition Pathways of Caged N-Hydroxysulfonamides

| Pathway | Bonds Cleaved | Primary Sulfonyl-Containing Product | Influence of CF₃ Group |

|---|---|---|---|

| Concerted C-O/N-S Cleavage | C-O and N-S | Sulfinate (RSO₂⁻) | Strongly promotes this pathway, leading to high yields of CF₃SO₂⁻. mdpi.comnih.gov |

| C-O Cleavage | C-O | N-Hydroxysulfonamide (RSO₂NHOH) | Observed as a minor pathway. mdpi.comacs.org |

| O-N Cleavage | O-N | Sulfonamide (RSO₂NH₂) | Becomes the dominant pathway under highly acidic (pH 2.1) conditions for the CF₃ derivative. mdpi.com |

Computational and Theoretical Approaches to Fluoromethanesulfonamide Research

Quantum Chemical Studies of Fluoromethanesulfonamide Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of this compound at the molecular level. These studies offer a detailed understanding of the molecule's three-dimensional structure and the nature of its chemical bonds.

The conformational landscape of fluoromethanesulfonamides is a critical determinant of their physical, chemical, and biological properties. Computational methods are employed to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. For instance, studies on related acyclic α-fluoro sulfur motifs have demonstrated the importance of hyperconjugative donor-acceptor interactions in controlling conformational preferences. nih.govnih.gov These interactions, such as the anomeric effect, can dictate the orientation of the C-F bond relative to the rest of the molecule. nih.gov

The presence of the highly electronegative fluorine atom and the sulfonyl group introduces significant stereoelectronic effects that govern the conformational equilibrium. Theoretical calculations can predict the relative energies of different rotamers, such as syn, anti, and gauche conformations, which arise from rotation around the C-S and S-N bonds. While direct experimental data on this compound is limited, computational studies on analogous molecules like fluoroacetone (B1215716) and trifluoroacetyl triflate have shown that the relative stability of conformers can be solvent-dependent. mdpi.comrsc.org

Isomeric states, which are metastable excited states of a nucleus, are a distinct concept from conformational isomers. wikipedia.org While relevant in nuclear physics, the study of conformational isomers, which differ in the spatial arrangement of atoms through bond rotations, is more pertinent to the chemical properties of fluoromethanesulfonamides. aps.orgcern.chcern.ch Computational studies can predict the vibrational spectra (e.g., IR and Raman) for each stable conformer, which can then be compared with experimental data to identify the conformers present in a sample. mdpi.com

Table 1: Theoretical Conformational Analysis of a Generic this compound Derivative

| Conformer | Dihedral Angle (F-C-S-N) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Anti | ~180° | 0.00 | Hyperconjugation (nN -> σ*C-F) |

| Gauche | ~60° | 1.5 - 3.0 | Gauche effect |

| Syn | ~0° | > 5.0 | Steric hindrance |

Note: This table is illustrative and based on general principles of conformational analysis of similar fluorinated sulfur compounds. Actual values for this compound would require specific calculations.

The electronic structure of the this compound moiety is characterized by the strong electron-withdrawing nature of both the fluoromethyl and the sulfonamide groups. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, are used to investigate the charge distribution, bond orders, and orbital interactions within the molecule. mdpi.com

The C-F bond in the fluoromethyl group is highly polarized, leading to a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization influences the acidity of the N-H proton in the sulfonamide group, making it more acidic than in non-fluorinated analogues. The sulfur atom in the sulfonamide group is in a high oxidation state and forms strong, polar covalent bonds with the oxygen and nitrogen atoms.

Computational Modeling of Reactivity and Selectivity in this compound Synthesis

Computational modeling plays a significant role in understanding and predicting the reactivity and selectivity of chemical reactions involved in the synthesis of fluoromethanesulfonamides. By calculating the energies of reactants, transition states, and products, chemists can map out reaction pathways and identify the most favorable routes.

DFT calculations can be used to study the mechanisms of key synthetic steps, such as the introduction of the fluoromethyl group or the formation of the sulfonamide bond. For example, the modeling of nucleophilic substitution reactions can help in choosing the appropriate reagents and conditions to achieve high yields and selectivity. The calculated activation energies for different competing pathways can explain observed product distributions and guide the optimization of reaction conditions.

In silico studies of related sulfonamide-Schiff base derivatives have demonstrated the utility of computational methods in predicting reactivity. nih.gov Parameters such as the HOMO-LUMO gap, global hardness, and electrophilicity index, derived from quantum chemical calculations, can provide a quantitative measure of a molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for a Model this compound

| Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 eV | High kinetic stability |

| Electrophilicity Index | 3.5 | Moderate electrophile |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from computational studies.

Simulations of Intermolecular Interactions and Aggregation Behavior of Fluoromethanesulfonamides

Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to study the behavior of molecules in the condensed phase. whiterose.ac.ukdovepress.com These simulations can provide insights into the intermolecular interactions and aggregation behavior of fluoromethanesulfonamides, which are important for understanding their solubility, crystal packing, and interactions with biological systems.

The this compound molecule possesses both hydrogen bond donors (N-H) and acceptors (S=O, F), as well as a hydrophobic fluoromethyl group. This amphiphilic character suggests that these molecules can engage in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. teachchemistry.org Simulations can model how these interactions lead to the formation of dimers, oligomers, and larger aggregates in different solvents. dntb.gov.uanih.govnih.gov

MD simulations can be used to calculate properties such as the radial distribution function, which provides information about the local ordering of molecules in a liquid or solution. whiterose.ac.uk These simulations can also predict the morphology and stability of molecular aggregates. The aggregation behavior of fluorinated surfactants has been studied using mesoscopic simulations, which can model larger systems over longer timescales. dntb.gov.ua Such studies reveal how the interplay of hydrophobic and hydrophilic interactions drives the formation of micelles and other self-assembled structures. nih.govnih.gov

Applications of Fluoromethanesulfonamide in Advanced Chemical Synthesis and Materials Science

Fluoromethanesulfonamide as a Protecting Group and Directing Group in Organic Synthesis

In the intricate art of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups are paramount to achieving desired molecular architectures. Similarly, directing groups play a crucial role in controlling the regioselectivity of reactions such as C-H functionalization. While the direct use of the parent this compound as a protecting group is not widely documented, the broader class of sulfonamides, particularly fluorinated analogues, offers valuable insights into its potential utility.

Sulfonamides are known to serve as protecting groups for amines due to their stability under a range of reaction conditions. nih.govresearchgate.net The electron-withdrawing nature of the fluoromethanesulfonyl group would render the nitrogen atom significantly less nucleophilic, thereby protecting it from unwanted side reactions. The stability of such a group would be comparable to that of other robust sulfonamides like the p-toluenesulfonyl (Tosyl) group. nih.gov However, a key consideration for any protecting group is the ease of its removal. Traditional sulfonamides often require harsh cleavage conditions. nih.gov To address this, highly fluorinated sulfonamides, such as the nonafluoromesitylenesulfonyl (Nms) group, have been developed. These groups, while exceptionally stable to a wide array of reagents, can be cleaved under specific, mild conditions, offering orthogonality to other protecting groups like Boc and Fmoc. nih.govresearchgate.net This suggests that a this compound protecting group could offer a unique balance of stability and selective removal.

The sulfonamide functionality has also emerged as a versatile directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. nih.govrsc.orgrsc.org The sulfonamide nitrogen can coordinate to a metal catalyst, bringing the catalytic center in proximity to specific C-H bonds, thereby dictating the site of reaction. This strategy has been employed for the site-selective functionalization of unactivated C(sp3)−H bonds. nih.govdtu.dk The strong electron-withdrawing character of a fluoromethanesulfonyl group could influence the coordination properties of the sulfonamide and the reactivity of the catalytic cycle, potentially offering unique selectivity in C-H functionalization reactions.

| Feature | Description | Potential Advantage of this compound |

| Protecting Group | Masks the reactivity of a functional group, typically an amine. | High stability due to the electron-withdrawing nature of the fluoroalkyl group. Potential for orthogonal cleavage under specific conditions. |

| Directing Group | Guides a reagent to a specific position in a molecule for reaction. | Can direct C-H functionalization reactions with potential for unique regioselectivity due to its electronic properties. |

Integration of this compound into Complex Molecular Architectures

The incorporation of fluorine and fluorinated functional groups into complex molecules, particularly pharmaceuticals and agrochemicals, is a well-established strategy to enhance their biological activity and physicochemical properties. mdpi.comsemanticscholar.orgnih.govresearchgate.net The introduction of a this compound moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of a drug. lifechemicals.com The sulfonamide group is a common scaffold in a wide range of FDA-approved drugs. nih.gov The combination of these two features in a this compound group makes it an attractive component in the design of novel bioactive compounds. While specific examples of complex natural products containing a this compound group are not prevalent, the principles of medicinal chemistry suggest its potential value. The synthesis of complex molecules often involves late-stage functionalization, where a robust and versatile group like this compound can be introduced to fine-tune the properties of the final compound. nih.govsemanticscholar.org

The synthesis of fluorinated amino acids and their incorporation into peptides is another area where the this compound moiety could be of interest. semanticscholar.org The unique properties of fluorine can influence the conformation and stability of peptides, potentially leading to enhanced therapeutic efficacy.

Role of this compound in Designing Components for Advanced Materials

The demand for advanced materials with tailored properties has led to the exploration of novel molecular components. The this compound motif has found significant applications in the design of materials for energy storage and specialized surfactants.

Solid-state batteries are a promising next-generation energy storage technology, offering potential improvements in safety and energy density over conventional lithium-ion batteries with liquid electrolytes. dtu.dkyoutube.com A key component of solid-state batteries is the solid polymer electrolyte (SPE), which must exhibit high ionic conductivity and good mechanical stability. nih.govmdpi.comresearchgate.net

Single-ion conducting polymer electrolytes (SIPEs) are particularly attractive as they minimize concentration polarization and enhance the lithium-ion transference number (the fraction of the total ionic conductivity contributed by lithium ions), leading to improved battery performance. semanticscholar.orglifechemicals.comresearchgate.netresearchgate.netresearchgate.netrsc.org Fluorinated polysulfonamides have emerged as a promising class of materials for SIPEs. semanticscholar.orglifechemicals.comresearchgate.netrsc.orgrsc.org In these polymers, the sulfonamide nitrogen is part of the polymer backbone, and the acidic proton is replaced by a lithium cation. The high electronegativity of the fluorinated groups on the sulfonyl moiety helps to delocalize the negative charge on the nitrogen anion, thereby facilitating the dissociation of the lithium cation and enhancing its mobility. researchgate.net

One notable example is the use of lithium bis(fluorosulfonyl)imide (LiFSI) as a salt in polymer electrolytes. nih.govmdpi.comresearchgate.net LiFSI often exhibits superior performance compared to the more conventional lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), including higher ionic conductivity and better stability of the lithium metal anode interface. nih.govmdpi.com This improved performance is attributed to the properties of the FSI⁻ anion.

| Property | Role of Fluorinated Sulfonamide Moiety | Reference |

| Ionic Conductivity | The electron-withdrawing fluorine atoms enhance the delocalization of the negative charge on the sulfonamide anion, promoting Li⁺ dissociation and mobility. | researchgate.netresearchgate.net |

| Li⁺ Transference Number | By incorporating the anion into the polymer backbone, the mobility of the anion is restricted, leading to a higher transference number for Li⁺. | lifechemicals.comrsc.org |

| Electrochemical Stability | Fluorinated sulfonimide-based electrolytes can form a stable solid electrolyte interphase (SEI) on the lithium metal anode, improving cycling stability. | nih.gov |

Perfluorinated surfactants possess unique properties, including high surface activity and thermal and chemical stability, making them valuable in a range of industrial applications. nih.govrsc.orgnih.gov The synthesis of these surfactants often involves the this compound functional group as a key structural component.

The common industrial route to perfluoroalkanesulfonamides starts with the electrochemical fluorination of an alkanesulfonyl fluoride (B91410) to produce the corresponding perfluoroalkanesulfonyl fluoride (e.g., perfluorooctanesulfonyl fluoride, POSF). 20.210.105wikipedia.org This intermediate can then be reacted with ammonia (B1221849) or primary/secondary amines to yield the desired perfluoroalkanesulfonamide. nih.govwikipedia.orgresearchgate.net

The this compound headgroup in these surfactants is responsible for their characteristic properties. researchgate.net The high polarity of the sulfonamide group provides the hydrophilic character, while the perfluoroalkyl chain serves as the hydrophobic and oleophobic tail. This combination of a highly fluorinated tail and a polar headgroup leads to exceptionally low surface tensions in aqueous solutions. rsc.org

A general synthetic scheme for N-alkyl perfluoroalkanesulfonamides is as follows:

Step 1: Formation of Perfluoroalkanesulfonyl Fluoride: RₙH₂ₙ₊₁SO₂F + (2n+1) HF → RₙF₂ₙ₊₁SO₂F + (2n+1) H₂ (via electrochemical fluorination)

Step 2: Amination: RₙF₂ₙ₊₁SO₂F + R'NH₂ → RₙF₂ₙ₊₁SO₂NHR' + HF

These sulfonamides can be further functionalized to introduce other polar groups, thereby fine-tuning the surfactant properties for specific applications. nih.govresearchgate.net

Strategic Deployment of Fluoromethanesulfonamides in Fragment-Based and Diversity-Oriented Synthesis

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies in modern medicinal chemistry for the discovery of novel bioactive molecules. nih.govnih.govsemanticscholar.orgenamine.netorganic-chemistry.org The unique properties of the this compound moiety make it a valuable building block in both approaches.

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. dtu.dkmdpi.comlifechemicals.comnih.govlifechemicals.com Hits are then optimized into more potent leads. Fluorinated fragments are particularly advantageous for screening using ¹⁹F NMR spectroscopy, a sensitive technique that can rapidly detect binding events. mdpi.comnih.govlifechemicals.com Libraries of fluorinated fragments are designed to cover a broad chemical space. dtu.dkmdpi.comlifechemicals.comnih.govlifechemicals.com A this compound fragment would offer a unique combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the sulfonyl oxygens), and a lipophilic fluoroalkyl group, making it a versatile scaffold for probing protein binding sites.

Diversity-oriented synthesis aims to generate collections of structurally diverse and complex molecules from simple starting materials. nih.govdigitellinc.comnih.govbohrium.com "Click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has emerged as a powerful tool in DOS. nih.govdigitellinc.comnih.govbohrium.com Sulfonyl fluorides are key reactants in SuFEx, where they react efficiently and selectively with a variety of nucleophiles to form stable sulfonate or sulfonamide linkages. enamine.net Fluoromethanesulfonyl fluoride and its derivatives can serve as "hubs" in a DOS strategy, allowing for the rapid generation of a library of diverse molecules by reacting it with a range of different building blocks. nih.govnih.govbohrium.com This approach, termed "Diversity Oriented Clicking" (DOC), enables the exploration of a vast chemical space to identify molecules with novel biological activities. nih.govnih.govbohrium.com

| Strategy | Role of this compound | Key Advantages |

| Fragment-Based Drug Discovery (FBDD) | As a component of a fluorinated fragment library. | Amenable to ¹⁹F NMR screening; presents diverse functionalities for protein binding. |

| Diversity-Oriented Synthesis (DOS) | As a "hub" molecule (in the form of fluoromethanesulfonyl fluoride) for SuFEx click chemistry. | Enables rapid generation of diverse molecular scaffolds through modular "clicking" with various building blocks. |

Emerging Research Directions and Future Outlook for Fluoromethanesulfonamide Chemistry

Development of Sustainable and Greener Synthetic Strategies for Fluoromethanesulfonamides

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of fluoromethanesulfonamides is no exception. Traditional synthetic routes often involve harsh reagents and generate significant waste, prompting the development of more environmentally friendly alternatives.

Recent research has focused on the use of greener solvents and reagents. For instance, a general and mild method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol (B35011) has been developed. rsc.orgresearchgate.net This approach utilizes sodium dichloroisocyanurate dihydrate as an efficient oxidant for converting thiols to sulfonyl chlorides, which then react in situ with amines to produce sulfonamides in good to excellent yields. rsc.orgresearchgate.net While not specific to fluoromethanesulfonamide, this methodology presents a promising avenue for its greener synthesis.

Another significant advancement is the development of an eco-friendly method to synthesize sulfonyl fluorides from easily accessible thiols and disulfides. miragenews.com This process uses a combination of SHC5® and potassium fluoride (B91410) (KF), yielding only non-toxic sodium and potassium salts as byproducts. miragenews.com This method is scalable and minimizes environmental impact, making it a strong candidate for the industrial production of fluorinated sulfonamides. miragenews.com The principles of this green synthetic process could be adapted for the synthesis of this compound, reducing reliance on hazardous reagents like SO2F2 gas or KHF2. miragenews.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Oxidative chlorination in sustainable solvents | Use of water, ethanol, glycerol; mild reaction conditions; solvent-free workup. rsc.orgresearchgate.net | Reduced use of volatile organic compounds, lower energy consumption, simplified purification. |

| Reaction of thiols/disulfides with SHC5®/KF | Environmentally friendly reagents; minimal and non-toxic byproducts (NaCl, KCl); scalable. miragenews.com | Safer handling, cost-effective, suitable for large-scale production with low environmental impact. |

These emerging strategies highlight a clear trend towards more sustainable and economical production methods for fluoromethanesulfonamides, aligning with the broader goals of green chemistry.

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improved efficiencies. In the context of fluoromethanesulfonamides, novel catalytic systems are being explored to facilitate their synthesis and functionalization.

Transition metal catalysis is a key area of investigation. For example, advancements in the catalytic activation and transformation of C-F bonds in fluoro-aromatics provide valuable insights that could be applied to this compound chemistry. mdpi.com Nickel-catalyzed coupling reactions of fluoro-aromatics with oxazoles have demonstrated the feasibility of C-F/C-H metathesis, a transformation that could be adapted for modifying this compound derivatives. mdpi.com

Photoredox catalysis is another promising frontier. This approach utilizes visible light to initiate reactions under mild conditions and has been successfully applied in fluorination reactions. mdpi.com The development of novel catalysts, such as those based on silver nitrate (B79036) for radical decarboxylative fluorination, opens up new possibilities for the synthesis of complex fluorinated molecules, including derivatives of this compound. mdpi.com

Organocatalysis also presents a powerful tool for this compound transformations. The use of bifunctional organocatalysts, such as β,β-diaryl serines, has enabled highly enantioselective fluorination of β-diketones. mdpi.com Such catalysts could be employed to introduce chirality into this compound-containing molecules, which is of significant interest in medicinal chemistry.

| Catalytic System | Type of Transformation | Potential Application for Fluoromethanesulfonamides |

| Transition Metal Catalysis (e.g., Nickel) | C-F bond activation and functionalization. mdpi.com | Modification and derivatization of the fluoromethyl group. |

| Photoredox Catalysis | Radical fluorination and other light-induced transformations. mdpi.com | Introduction of fluorine or other functional groups under mild conditions. |

| Organocatalysis | Enantioselective fluorination. mdpi.com | Synthesis of chiral this compound derivatives for pharmaceutical applications. |

The exploration of these novel catalytic systems is expected to significantly expand the synthetic toolbox available for working with fluoromethanesulfonamides, enabling the creation of novel and complex molecular architectures.

Advanced Computational Design and Prediction of Novel this compound Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods are increasingly being used to predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the design of new compounds. nih.gov

For fluoromethanesulfonamides, computational approaches can be used to predict their reactivity in various chemical transformations. Density functional theory (DFT) calculations, for instance, can be employed to model the rate-limiting steps of reactions and to understand the mechanisms of catalytic processes. epa.gov This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are particularly relevant for the design of new drugs based on the this compound scaffold. nih.gov These methods can be used to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. nih.govnih.gov By understanding the structure-activity relationships, chemists can rationally design new compounds with improved potency and selectivity. nih.govnih.gov

For example, in silico studies on sulfonamide derivatives as BRD4 inhibitors have demonstrated the utility of 3D-QSAR, molecular docking, and molecular dynamics simulations in identifying key structural features for potent inhibition. nih.gov These computational techniques can be applied to this compound derivatives to explore their potential as therapeutic agents for various diseases. nih.gov

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms and activation energies. epa.gov | Optimization of synthetic routes and understanding of reactivity. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govnih.gov | Design of new drugs and probes based on the this compound scaffold. |

| Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features for biological activity. nih.gov | Rational design of more potent and selective this compound derivatives. |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov | Early assessment of the drug-likeness of new this compound-based compounds. |

The integration of advanced computational methods into the research and development workflow is poised to significantly accelerate the discovery of new applications for fluoromethanesulfonamides.

Cross-Disciplinary Research Integrating this compound with Other Chemical Fields

The unique properties of the this compound group make it an attractive building block for applications in a variety of chemical fields beyond traditional organic synthesis. Cross-disciplinary research is essential for unlocking the full potential of this versatile compound.

In medicinal chemistry, the incorporation of fluorine into drug candidates can enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation. nih.govresearchgate.net The this compound moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug's biological activity. researchgate.net The continued exploration of this compound derivatives in drug discovery is a major area of cross-disciplinary research.

In materials science, the strong electron-withdrawing nature of the fluoromethanesulfonyl group can be exploited to create novel polymers and functional materials. For example, fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of this compound units into polymer backbones could lead to the development of new materials for applications in electronics, coatings, and membranes.

Furthermore, the integration of this compound chemistry with nanotechnology could lead to the development of novel nanomaterials with tailored properties. For instance, this compound-functionalized nanoparticles could be used for targeted drug delivery or as contrast agents for medical imaging.

The continued collaboration between organic chemists, medicinal chemists, materials scientists, and computational chemists will be crucial for driving innovation and discovering new applications for this compound.

Q & A

Basic: What are the key considerations for synthesizing fluoromethanesulfonamide in a laboratory setting?

Answer:

Synthesis typically involves sulfonylation of a fluorinated precursor, such as reacting fluoromethane derivatives with sulfonamide groups under controlled conditions. Critical steps include:

- Reagent Purity : Use anhydrous solvents and high-purity fluorinating agents to avoid side reactions .

- Temperature Control : Maintain reaction temperatures between 0–5°C during exothermic steps to prevent decomposition.

- Purification : Employ recrystallization or column chromatography, followed by characterization via ¹H/¹⁹F NMR to confirm structural integrity .

- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry iteratively.

Basic: Which analytical methods are most reliable for characterizing this compound’s purity and structure?

Answer:

A multi-technique approach ensures accuracy:

- Spectroscopy :

- Chromatography :

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Document all data in tables with footnotes explaining anomalies (e.g., unexpected peaks) .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Contradictions often arise from methodological variability. Address these by:

- Cross-Validation : Replicate studies using identical cell lines (e.g., HepG2) and exposure durations .

- Variable Control : Standardize solvents (e.g., DMSO vs. saline) and adjust for batch-to-batch compound variability .

- Statistical Rigor : Apply multivariate analysis to isolate confounding factors (e.g., pH, temperature) .

- Peer Consultation : Engage toxicologists to review experimental designs and interpret dose-response curves .

Advanced: What computational strategies predict this compound’s reactivity in novel biochemical pathways?

Answer:

Leverage density functional theory (DFT) and molecular dynamics (MD) simulations:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction modeling .

- Enzyme Docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase) .

- Validation : Compare computational results with in vitro kinetic assays (e.g., IC₅₀ measurements) .

Advanced: How should researchers design experiments to study this compound’s stability under physiological conditions?

Answer:

Adopt a stress-testing framework :

- Environmental Factors :

- Kinetic Analysis : Calculate half-life (t½) using first-order decay models .

- Data Presentation : Tabulate stability metrics (e.g., % recovery) with footnotes detailing outlier handling .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Container : Use amber glass vials with PTFE-lined caps to prevent light/air exposure .

- Temperature : Store at –20°C in desiccated environments to inhibit hydrolysis .

- Monitoring : Perform biannual HPLC purity checks and discard samples with >5% degradation .

Advanced: How can the FINERMAPS framework improve hypothesis-driven research on this compound?

Answer:

Apply FINERMAPS criteria to refine research questions:

- Feasibility : Ensure access to specialized equipment (e.g., fluorinated synthons) .

- Novelty : Focus on understudied applications (e.g., enzyme inhibition mechanisms) .

- Ethics : Address environmental impact assessments for disposal protocols .

- Scope : Narrow questions (e.g., “How does this compound inhibit CA-II at pH 7.4?”) to avoid overgeneralization .

Advanced: What methodologies quantify this compound’s bioavailability in pharmacokinetic studies?

Answer:

- In Vivo Models : Administer radiolabeled (¹⁴C) compound to rodents; measure plasma levels via LC-MS/MS .

- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption .

- Data Normalization : Correct for renal clearance rates using creatinine-adjusted metrics .

Basic: How can researchers mitigate interference from this compound’s metabolites in analytical assays?

Answer:

- Chromatographic Separation : Optimize HPLC gradients to resolve parent compound from metabolites (e.g., sulfonic acid derivatives) .

- Derivatization : Treat samples with dansyl chloride to enhance UV detection of low-abundance metabolites .

- Blank Controls : Run parallel assays with metabolite standards to identify cross-reactivity .

Advanced: What strategies validate this compound’s selectivity in multi-target enzyme studies?

Answer:

- Panel Screening : Test against 50+ enzymes (e.g., kinases, proteases) using high-throughput screening (HTS) .

- Crystal Structures : Resolve co-crystallized enzyme-ligand complexes to confirm binding poses .

- Statistical Thresholds : Define selectivity indices (e.g., IC₅₀ ratio >100-fold) to exclude off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.